2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine
Overview
Description
“2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine” is a chemical compound with the molecular formula C₉H₁₀N₄S . It has a molecular weight of 193.25 .
Physical And Chemical Properties Analysis
The compound is described as an irritant . It has a molecular weight of 193.25 and a molecular formula of C₉H₁₀N₄S .Scientific Research Applications
Interaction with Proteins
- A study investigated di-imine copper(II) complexes, including those with pyrazine and/or imidazole moieties, for their interaction with serum albumin. One of these complexes, containing a variant of the 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine structure, showed unique behavior by interacting at a secondary metal binding site of albumin, indicating its potential for specific protein interactions (Silveira et al., 2013).
H1 Receptor Antagonism
- Derivatives of this compound were synthesized and tested for their H1 receptor antagonistic activity. Some of these compounds displayed weak H1-antagonistic activities, highlighting the molecule's potential in this area (Walczyński et al., 1999).
Metal Complex Formation
- The compound was used in creating novel low symmetry pyrazole-based tripodal tetraamine ligands. These ligands were characterized, and their metal complexes were studied, indicating the potential of this compound in forming complex metal structures (Cubanski et al., 2013).
Structural Characterization
- Structural characterization of derivatives of this compound revealed different polymorphic forms and molecular conformations, useful in the study of crystal and molecular structures (Böck et al., 2020).
Anticancer Activity
- A study on Zn(ii), Cu(ii), and Ni(ii) complexes of a derivative of this compound indicated potential anticancer activity. This shows its potential use in cancer research and therapy (Bera et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied as antiproliferative agents against human colorectal (hct116) and ovarian (a2780) carcinoma . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
It is suggested that similar compounds interact with their targets, possibly through binding to specific receptors or enzymes, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
It is plausible that the compound interferes with the signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth .
Result of Action
Based on the antiproliferative activity of similar compounds, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth .
properties
IUPAC Name |
2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-2-1-7-6-14-9(13-7)8-5-11-3-4-12-8/h3-6H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBCLPVGCFPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649202 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060817-06-2 | |
Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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